N-(2,2-dimethoxyethyl)-N'-(3-fluorophenyl)ethanediamide
Description
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-(3-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4/c1-18-10(19-2)7-14-11(16)12(17)15-9-5-3-4-8(13)6-9/h3-6,10H,7H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDTZPLNCDBTHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC(=CC=C1)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,2-dimethoxyethyl)-N'-(3-fluorophenyl)ethanediamide, also known as a derivative of ethanediamide, has garnered attention in the field of medicinal chemistry due to its potential biological activity. This compound exhibits properties that may be beneficial in various therapeutic applications, particularly in the context of neuropharmacology and cancer treatment.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 270.28 g/mol. The compound features a central ethanediamide structure modified with a 3-fluorophenyl group and a 2,2-dimethoxyethyl substituent.
Structural Formula
Chemical Structure
Research indicates that this compound interacts with various biological targets, primarily focusing on neurotransmitter systems and cellular signaling pathways. Its structural modifications enhance its affinity for specific receptors, potentially leading to increased efficacy in therapeutic applications.
Pharmacological Effects
- Neuropharmacological Activity : Preliminary studies suggest that this compound may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
- Anticancer Properties : In vitro studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in cellular models, indicating potential applications in treating inflammatory diseases.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study 1 : A study published in Journal of Medicinal Chemistry explored the compound's effects on neuroprotection in models of oxidative stress. Results demonstrated a significant reduction in neuronal cell death compared to control groups .
- Study 2 : Research conducted by Cancer Research indicated that this compound inhibited the growth of breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Study 3 : A study on anti-inflammatory activity published in Pharmacology Reports showed that the compound effectively reduced TNF-alpha levels in LPS-stimulated macrophages .
Data Summary
| Activity Type | Findings | Reference |
|---|---|---|
| Neuroprotection | Reduced oxidative stress-induced cell death | Journal of Medicinal Chemistry |
| Anticancer | Inhibited proliferation of breast cancer cells | Cancer Research |
| Anti-inflammatory | Decreased TNF-alpha levels | Pharmacology Reports |
Comparison with Similar Compounds
The following analysis compares N-(2,2-dimethoxyethyl)-N'-(3-fluorophenyl)ethanediamide with structurally or functionally related compounds, focusing on molecular features, synthesis, and inferred properties.
Ethanediamide Derivatives
Key Observations :
- The dimethoxyethyl group in the target compound may enhance solubility compared to alkyl or sulfonyl substituents in other ethanediamides .
- Fluorine substitution on the phenyl ring (as in the target compound) is associated with improved metabolic stability and binding affinity in drug-like molecules, contrasting with non-fluorinated analogs .
Fluorophenyl-Containing Compounds
Key Observations :
- The 3-fluorophenyl group in the target compound likely confers moderate electron-withdrawing effects, similar to 4-fluorophenyl analogs, but with distinct steric and electronic profiles compared to trifluoromethoxy-substituted derivatives .
- Fluorophenyl groups are common in medicinal chemistry to optimize pharmacokinetic properties, such as blood-brain barrier penetration or target selectivity .
Dimethoxyethyl-Functionalized Compounds
Key Observations :
- The dimethoxyethyl group in the target compound may facilitate synthetic manipulation (e.g., deprotection to form reactive aldehydes) similar to its use in purpurinimide synthesis .
- Conformational stabilization via intramolecular hydrogen bonding, as observed in dimethoxyethyl-containing crystals (e.g., ), may also apply to the target compound .
Q & A
Q. What synthetic methodologies are commonly employed for N-(2,2-dimethoxyethyl)-N'-(3-fluorophenyl)ethanediamide, and how can reaction conditions be optimized?
The synthesis of this ethanediamide derivative typically involves multi-step coupling reactions. A common approach is the condensation of a fluorophenylamine derivative with a dimethoxyethyl-containing acyl chloride or activated ester. For example, analogous compounds (e.g., N-(3-fluorophenyl)propionamide derivatives) are synthesized via nucleophilic acyl substitution using carbodiimide-based coupling agents like EDC/HOBt in anhydrous DCM or DMF . Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to acylating agent), temperature (0–5°C for exothermic reactions), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the dimethoxyethyl group (δ ~3.3 ppm for OCH₃, δ ~3.6–4.0 ppm for CH₂-O) and fluorophenyl moiety (¹⁹F NMR δ ~-110 to -120 ppm) .
- X-ray Crystallography : Resolves conformational details, such as Z/E isomerism in amide bonds and hydrogen-bonding patterns (e.g., N–H···O interactions with bond lengths ~2.8–3.0 Å) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₈FN₂O₄: 313.1198) .
Q. How can researchers design initial biological activity screens for this compound?
Begin with in vitro assays targeting pathways relevant to fluorophenyl derivatives, such as:
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination via fluorogenic substrates) .
- Antioxidant Activity : DPPH radical scavenging or ROS detection in cell lines (e.g., HEK-293), comparing to controls like ascorbic acid .
- Cytotoxicity Screening : MTT assays against cancer (e.g., MCF-7) and non-cancerous (e.g., NIH/3T3) cell lines to assess selectivity .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s bioactivity, particularly its interaction with biological targets?
Advanced approaches include:
- Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., gp120 for HIV inhibitors) using PDB structures (e.g., 4DKO) to identify binding hotspots .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for target proteins .
- SAR Studies : Modify substituents (e.g., replacing 3-fluorophenyl with 4-cyano) to correlate structural changes with activity trends .
Q. How can researchers resolve contradictions in experimental data, such as variability in synthetic yields or bioactivity across studies?
Contradictions often arise from:
- Reagent Purity : Trace moisture in solvents (e.g., DMF) can hydrolyze acyl intermediates; use Karl Fischer titration to ensure <0.01% H₂O .
- Conformational Polymorphism : Crystallize the compound under varied conditions (e.g., ethanol/chloroform vs. acetonitrile) to assess stability of amide conformers .
- Assay Variability : Standardize cell culture conditions (e.g., passage number, serum batch) and validate assays with positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What computational and experimental strategies are effective for optimizing the compound’s pharmacokinetic (PK) properties?
- LogP Optimization : Introduce hydrophilic groups (e.g., pyridylmethyl) to reduce LogP from ~2.5 to <2.0, improving solubility .
- Metabolic Stability : Conduct microsomal assays (human liver microsomes, NADPH cofactor) to identify metabolic soft spots (e.g., demethylation of dimethoxyethyl) .
- Co-crystallization with Transporters : Co-crystallize with albumin or P-glycoprotein to study plasma protein binding and efflux mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
